Velnacrine hydrochloride is a synthetic compound derived from the aminoacridine class of chemicals, specifically designed as a cholinesterase inhibitor. It is primarily recognized for its potential therapeutic application in treating Alzheimer's disease by enhancing cholinergic neurotransmission. Velnacrine is a less toxic analogue of tacrine, which was the first drug approved for Alzheimer's disease but was limited due to significant side effects. The compound's chemical designation is 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, and it is known for its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
Velnacrine hydrochloride is classified as a cholinesterase inhibitor and falls under the category of cognitive enhancers. It has been developed as a pharmaceutical agent aimed at improving cognitive function in patients suffering from neurodegenerative diseases like Alzheimer's. The compound's synthesis involves various chemical processes that incorporate specific functional groups to enhance its pharmacological properties .
The synthesis of Velnacrine hydrochloride can be achieved through several methods, with one prominent approach involving the condensation of 9-aminoacridine with various alkylating agents. The process typically includes:
The incorporation of deuterium in derivatives like Velnacrine-d4 is also notable for research purposes, allowing for tracing in metabolic studies.
Velnacrine hydrochloride has a molecular formula of and a molecular weight of approximately 218.29 g/mol. The structural configuration is characterized by:
The InChI key for Velnacrine hydrochloride is HLVVITIHAZBPKB-GYABSUSNSA-N
, which provides a unique identifier for its chemical structure .
Velnacrine hydrochloride undergoes several chemical reactions that are essential for its functionality:
These reactions are crucial for modifying the compound to optimize its therapeutic efficacy against Alzheimer's disease .
Velnacrine hydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme:
These properties are critical when considering formulation strategies for effective delivery in clinical settings .
Velnacrine hydrochloride has several significant applications:
The ongoing research into Velnacrine highlights its potential not only as a treatment option but also as a valuable tool in understanding cholinergic signaling pathways .
The development of velnacrine occurred against the backdrop of the cholinergic hypothesis of Alzheimer's disease, which proposed that cognitive decline in AD patients correlated strongly with deficits in cortical cholinergic neurotransmission. Research throughout the 1970s-1980s demonstrated reduced choline acetyltransferase activity, decreased acetylcholine (ACh) synthesis, and degeneration of cholinergic neurons in the nucleus basalis of Meynert in AD brains. These findings established the rationale for enhancing cholinergic function through pharmacological inhibition of acetylcholinesterase (AChE), the enzyme responsible for synaptic ACh hydrolysis [1] [9].
Table 1: Key Milestones in Early Cholinesterase Inhibitor Development for Alzheimer's Disease
Time Period | Development Phase | Representative Agents | Clinical Limitations |
---|---|---|---|
1970s-1980s | First-generation AChEIs | Physostigmine, Tacrine | Short half-life (physostigmine), Significant hepatotoxicity (tacrine) |
Early 1990s | Second-generation AChEIs | Velnacrine, Eptastigmine, Metrifonate | Hematologic toxicity (eptastigmine), Mechanism-based toxicity (metrifonate) |
Mid-Late 1990s | Refined AChEIs | Donepezil, Rivastigmine, Galantamine | Improved tolerability profiles but modest efficacy |
The first clinically investigated AChEIs, physostigmine and tacrine, faced substantial limitations. Physostigmine's short half-life necessitated frequent dosing and caused significant peripheral cholinergic side effects. Tacrine, though demonstrating measurable cognitive benefits in pivotal trials, exhibited dose-dependent hepatotoxicity with approximately 30% of patients developing elevated transaminases, severely limiting its clinical utility despite becoming the first FDA-approved AD-specific AChEI in 1993 [1] [9]. This therapeutic challenge catalyzed research into structurally modified tacrine derivatives with improved safety profiles, including velnacrine and several other analogues (e.g., eptastigmine), marking the "second-generation" of cholinesterase inhibitors designed to overcome these limitations while preserving cognitive efficacy [3] [9].
Velnacrine was developed through targeted molecular modification of tacrine's chemical scaffold to mitigate hepatotoxicity while retaining central AChE inhibitory activity. Chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, velnacrine incorporates a hydroxyl group at the C1 position of tacrine's tetracyclic ring system. This strategic modification significantly altered the molecule's physicochemical properties compared to its parent compound:
Table 2: Comparative Structural and Physicochemical Properties of Tacrine and Velnacrine
Property | Tacrine | Velnacrine | Pharmacological Significance |
---|---|---|---|
Chemical Name | 9-Amino-1,2,3,4-tetrahydroacridine | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | Structural modification at C1 position |
Lipophilicity (log P) | High (~3.4) | Moderately reduced | Potential reduction in hepatotoxicity |
Metabolic Activation | Extensive hepatic metabolism to reactive intermediates | Lower propensity for reactive metabolite formation | Reduced hepatotoxicity risk |
AChE Binding Site | Catalytic Anionic Site (CAS) | Catalytic Anionic Site (CAS) | Comparable inhibitory mechanism |
Molecular modeling studies revealed that velnacrine maintained tacrine's binding mode within the catalytic anionic site (CAS) of AChE, with its acridine ring forming π-π interactions with Trp84 and Phe330 residues. The hydroxyl group introduced polar interactions with surrounding amino acids while maintaining optimal orientation of the amino group for hydrogen bonding with the CAS [4] [8]. This structural optimization demonstrated that tacrine's hepatotoxicity could be dissociated from its AChE inhibitory activity through rational molecular design.
Early preclinical studies confirmed velnacrine's central cholinergic activity. In scopolamine-induced cognitive impairment models in healthy volunteers, single velnacrine doses (100-150 mg) effectively reversed memory deficits, demonstrating target engagement [2] [6]. AD patients receiving 75 mg doses showed significant improvements in recognition memory tasks and exhibited enhanced prefrontal-parietal regional cerebral blood flow patterns, suggesting normalization of cholinergic neurotransmission in cortical areas critical for cognitive function [2] [6] [10]. These findings supported velnacrine's progression into comprehensive clinical development as a potentially safer tacrine alternative.
Velnacrine belongs to the reversible acetylcholinesterase inhibitor class, exhibiting competitive inhibition kinetics against human erythrocyte AChE (hAChE) with a mean in vitro IC50 of 3.27 μM. This places it within the moderate potency range among clinically developed AChEIs, being less potent than donepezil (IC50 ~0.03 μM) but comparable to early tacrine formulations [4] [7]. Pharmacologically, it demonstrates several distinctive characteristics:
Table 3: Comparative In Vitro Cholinesterase Inhibitory Activity of Velnacrine and Reference Compounds
Compound | AChE IC50 (μM) | BChE IC50 (μM) | AChE/BChE Selectivity Ratio | Reference Source |
---|---|---|---|---|
Velnacrine | 3.27 | ~26.0 | 1:8 | [4] [7] |
Tacrine | 0.15-0.30 | 0.10-0.25 | 1:1 | [1] [9] |
Donepezil | 0.03 | 15.0 | 1:500 | [1] |
Rivastigmine | 4.15 | 0.13 | 32:1 | [1] |
Beyond direct enzyme inhibition, velnacrine demonstrated secondary neuropharmacological actions potentially relevant to AD pathophysiology:
The compound's pharmacokinetic profile facilitated central activity, with rapid absorption (Tmax ≈ 1-2 hours) and moderate blood-brain barrier penetration despite reduced lipophilicity compared to tacrine. However, its development was ultimately discontinued due to hepatotoxicity concerns emerging in phase III trials (elevated transaminases in 27% of patients), illustrating that structural optimization partially mitigated but did not eliminate this class-related adverse effect [6] [9]. Nevertheless, velnacrine served as a valuable chemical template for subsequent generations of AChEIs, including the development of thia-analogues where the cyclohexyl ring was replaced with thiopyrano moieties to further enhance target specificity and reduce toxicity [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7